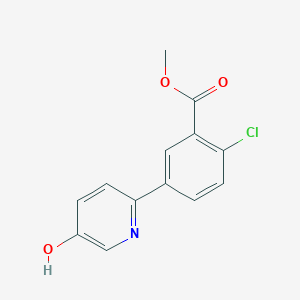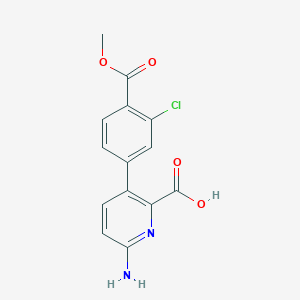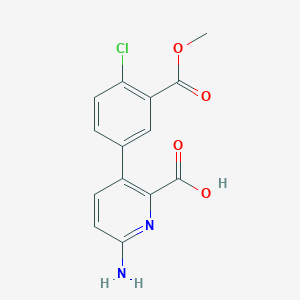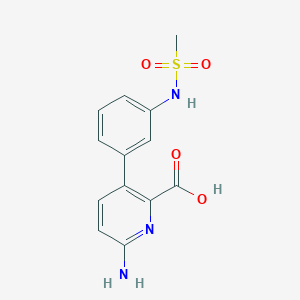
4-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, commonly known as 4-PNCA, is a synthetic compound that has been used in scientific research for decades. It is an analog of the naturally occurring molecule nicotinic acid, which is an essential component of many biochemical pathways. 4-PNCA has a wide range of applications in scientific research due to its unique properties, including its ability to modulate the activity of certain receptors, enzymes, and other proteins.
科学研究应用
4-PNCA has been used in a variety of scientific research applications, including studies of receptor activation, enzyme inhibition, and other biochemical processes. It has been used to study the activity of nicotinic acetylcholine receptors, as well as the activation of G-protein coupled receptors (GPCRs). 4-PNCA has also been used to investigate the biochemical mechanisms underlying the regulation of gene expression, protein synthesis, and other cellular processes.
作用机制
4-PNCA acts as an agonist of nicotinic acetylcholine receptors, which are involved in the regulation of numerous physiological processes. It also binds to GPCRs, which are involved in the regulation of a wide range of cellular processes. The exact mechanisms of action of 4-PNCA are not fully understood, but it is believed to modulate the activity of these receptors and other proteins in a variety of ways.
Biochemical and Physiological Effects
4-PNCA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in the regulation of numerous physiological processes, including muscle contraction, neurotransmission, and hormone secretion. It has also been shown to modulate the activity of GPCRs, which are involved in the regulation of a wide range of cellular processes, including cell growth and differentiation.
实验室实验的优点和局限性
4-PNCA has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored for extended periods without significant degradation. It is also a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, 4-PNCA also has some limitations. It is not as effective as some other compounds in modulating the activity of certain receptors, enzymes, and other proteins, and its effects are not always consistent.
未来方向
There are several potential future directions for research on 4-PNCA. One possibility is to further investigate its effects on the activity of nicotinic acetylcholine receptors and GPCRs. Another potential direction is to explore the potential therapeutic applications of 4-PNCA, such as its use as an analgesic or anti-inflammatory agent. Additionally, further research could be done to investigate the potential interactions of 4-PNCA with other drugs, as well as its potential side effects. Finally, further research could be done to explore the potential uses of 4-PNCA in other areas of scientific research, such as cell biology and biochemistry.
合成方法
4-PNCA can be synthesized from the reaction of 3-pyrrolidinylcarbonyl chloride and 4-nitrophenol in the presence of triethylamine. The reaction is typically carried out in a polar solvent such as dimethylformamide or dimethylsulfoxide at a temperature of approximately 80°C. The reaction yields a white solid, which can be purified by recrystallization in a suitable solvent.
属性
IUPAC Name |
4-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)14-6-7-18-11-15(14)17(21)22/h3-7,10-11H,1-2,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXWVWNZGNLZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692774 |
Source


|
| Record name | 4-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-13-9 |
Source


|
| Record name | 4-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415652.png)
![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415655.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415657.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415664.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415679.png)








